molecular formula C7H5ClN2O5 B071131 4-Chloro-3-methyl-2,6-dinitrophenol CAS No. 159968-57-7

4-Chloro-3-methyl-2,6-dinitrophenol

Cat. No.: B071131
CAS No.: 159968-57-7
M. Wt: 232.58 g/mol
InChI Key: AFCDPZSIDUTRIX-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2,6-dinitrophenol is a halogenated, nitrated phenolic compound characterized by a phenol ring substituted with:

  • A chlorine atom at position 4,
  • A methyl group at position 3,
  • Nitro groups at positions 2 and 5.

Properties

CAS No.

159968-57-7

Molecular Formula

C7H5ClN2O5

Molecular Weight

232.58 g/mol

IUPAC Name

4-chloro-3-methyl-2,6-dinitrophenol

InChI

InChI=1S/C7H5ClN2O5/c1-3-4(8)2-5(9(12)13)7(11)6(3)10(14)15/h2,11H,1H3

InChI Key

AFCDPZSIDUTRIX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl

Synonyms

4-Chloro-3-methyl-2,6-dinitrophenol

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Effects

3-Chloro-4-methyl-2,6-dinitrophenol (CAS 1330750-45-2)
  • Key Differences : The chlorine and methyl groups are swapped (Cl at position 3, methyl at 4) compared to the target compound.
  • Molecular Formula : C₇H₅ClN₂O₅ (identical to the target compound).
  • Molar Mass : 232.58 g/mol .
  • Implications : Positional isomerism may alter intermolecular interactions and crystal packing, affecting melting points and solubility. The electron-withdrawing nitro groups at 2 and 6 likely dominate acidity, but substituent orientation could modulate reactivity.

Chlorophenol and Nitrophenol Derivatives

(a) 4-Chloro-3-methylphenol
  • Substituents : Cl (4), methyl (3).
  • Implications : The addition of nitro groups in the target compound enhances acidity and toxicity .
(b) 2,4-Dinitrophenol
  • Substituents : Nitro groups at 2 and 3.
  • Key Differences : Absence of Cl and methyl groups.
  • Implications: The target compound’s chloro and methyl substituents may sterically hinder interactions or modify solubility compared to this simpler nitrophenol .
(c) 2-Amino-4,6-dinitrophenol
  • Substituents: Amino (2), nitro (4,6).
  • Key Differences: Amino groups are electron-donating, contrasting with the electron-withdrawing Cl and methyl in the target compound.
  • Implications: The amino group reduces acidity (higher pKa) and may increase solubility in polar solvents .

Physicochemical Properties Table

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
4-Chloro-3-methyl-2,6-dinitrophenol Cl(4), CH₃(3), NO₂(2,6) C₇H₅ClN₂O₅ ~232.58* High acidity, likely low solubility
3-Chloro-4-methyl-2,6-dinitrophenol Cl(3), CH₃(4), NO₂(2,6) C₇H₅ClN₂O₅ 232.58 Stable at room temperature
4-Chloro-3-methylphenol Cl(4), CH₃(3) C₇H₇ClO 142.58 Moderate acidity, higher volatility
2,4-Dinitrophenol NO₂(2,4) C₆H₄N₂O₅ 184.11 pKa ~4.0, used as uncoupler
2-Amino-4,6-dinitrophenol NH₂(2), NO₂(4,6) C₆H₅N₃O₅ 199.12 Lower acidity, water-stabilized

*Inferred from isomer data .

Toxicity and Environmental Impact

  • Nitro and Chloro Groups: Both contribute to toxicity by generating reactive oxygen species and resisting biodegradation. The target compound’s nitro groups at 2 and 6 may enhance persistence compared to mono-nitrated analogs .
  • Methyl Group : May increase lipophilicity, promoting bioaccumulation.

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